4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile

regioisomerism medicinal chemistry molecular recognition

4-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile (CAS 1197629-00-7) is a heterocyclic small molecule belonging to the imidazol-2-one class, featuring a 5-methyl substituent on the imidazolone ring and a para-benzonitrile N-aryl appendage. With a molecular weight of 199.21 g·mol⁻¹ (C₁₁H₉N₃O), a computed logP of 1.94, and an experimentally observed melting point of 230–232 °C, this compound occupies physicochemical property space distinct from halogenated or non-methylated imidazolone analogs.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
CAS No. 1197629-00-7
Cat. No. B1439561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile
CAS1197629-00-7
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)N1C2=CC=C(C=C2)C#N
InChIInChI=1S/C11H9N3O/c1-8-7-13-11(15)14(8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3,(H,13,15)
InChIKeyOODUZILRBIYLQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile (CAS 1197629-00-7): Core Scaffold Identity and Procurement-Grade Characterization


4-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile (CAS 1197629-00-7) is a heterocyclic small molecule belonging to the imidazol-2-one class, featuring a 5-methyl substituent on the imidazolone ring and a para-benzonitrile N-aryl appendage [1]. With a molecular weight of 199.21 g·mol⁻¹ (C₁₁H₉N₃O), a computed logP of 1.94, and an experimentally observed melting point of 230–232 °C, this compound occupies physicochemical property space distinct from halogenated or non-methylated imidazolone analogs [2]. It is catalogued as a versatile small-molecule scaffold within commercial screening collections, including the Enamine Ltd. catalogue (EN300-53150), with a typical supplied purity of ≥95% .

Why In-Class Imidazolone-Benzonitrile Analogs Cannot Be Interchanged for 4-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile in Structure–Activity Programs


The 2,3-dihydro-1H-imidazol-1-yl)benzonitrile chemotype presents multiple substitution vectors—regioisomeric attachment of the benzonitrile moiety (ortho, meta, or para), presence or absence of the 5-methyl group on the imidazolone ring, and N- versus C-linked connectivity—each of which profoundly alters electronic distribution, conformational preference, and hydrogen-bonding capacity [1]. The para-benzonitrile substitution pattern of the target compound confers a linear molecular geometry and a dipole moment distinct from the meta-substituted isomer (CAS 1197714-21-8), directly affecting target binding poses if the compound serves as a pharmacophore or biophysical probe . Generic substitution with a non-methylated analog (e.g., CAS 163918-81-8) additionally removes the steric and inductive effects of the 5-methyl group, which can abrogate selectivity or potency in assays where the methyl group constitutes a critical hydrophobic contact [2]. Consequently, even structurally close relatives are not functionally interchangeable, and procurement decisions must be guided by quantitative, compound-specific evidence.

Quantitative Differentiation Evidence: 4-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile vs. Closest Structural Analogs


Regioisomeric Differentiation: Para-Benzonitrile vs. Meta-Benzonitrile Isomer — Impact on Molecular Geometry and Dipole Moment

The target compound (para-substituted benzonitrile; CAS 1197629-00-7) exhibits a linear molecular axis with the cyano group positioned opposite to the imidazolone N-aryl attachment, whereas the meta-substituted isomer (3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile; CAS 1197714-21-8) introduces a 120° kink in the molecular trajectory [1]. This regioisomeric difference alters the calculated dipole moment and molecular electrostatic potential surface, directly affecting recognition by protein binding pockets or nucleic acid grooves if the scaffold is employed as a biophysical probe or pharmacophore core .

regioisomerism medicinal chemistry molecular recognition

Methyl Group Contribution to Lipophilicity: 5-Methyl vs. Des-Methyl Imidazolone Analog

The presence of the 5-methyl substituent on the imidazolone ring of the target compound increases calculated logP by approximately 0.5–0.7 units relative to the des-methyl analog 4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile (CAS 163918-81-8) [1][2]. The experimentally measured melting point of the target compound is 230–232 °C, versus the des-methyl analog which lacks a reported melting point in authoritative databases, indicating a substantial difference in crystal packing energetics driven by the methyl group [3].

lipophilicity logP physicochemical profiling

Hydrogen-Bond Donor/Acceptor Topology: Unique Tautomeric Imidazolone Presentation Relative to 1H-Imidazole Isosteres

The 2,3-dihydro-1H-imidazol-1-yl (imidazolone) core of the target compound presents one hydrogen-bond donor (N–H) and two hydrogen-bond acceptors (C=O and C≡N), in contrast to the fully aromatic 1H-imidazole isostere 4-(1H-imidazol-1-yl)benzonitrile (CAS 25699-85-8), which lacks the carbonyl acceptor and the N–H donor [1]. This difference in H-bond topology is critical: the imidazolone core can engage in a bidentate donor–acceptor motif with biological targets (e.g., kinase hinge regions), whereas the 1H-imidazole isostere can only act as a hydrogen-bond acceptor [2].

hydrogen bonding tautomerism bioisosterism

Solid-State Thermal Stability Advantage: High Melting Point vs. Low-Melting Analogs for Long-Term Compound Management

The target compound exhibits a melting point of 230–232 °C [1], which is substantially higher than related imidazole-benzonitrile liquid or low-melting analogs (e.g., 3-(1H-imidazol-1-yl)benzonitrile is reported as a liquid at ambient temperature). High melting point is a proxy for strong crystal lattice energy, which correlates with reduced sublimation loss during long-term storage, lower susceptibility to thermal degradation under accelerated stability testing conditions (40 °C/75% RH), and greater compatibility with automated solid-dispensing platforms used in high-throughput screening [2].

thermal stability solid-state properties compound management

High-Confidence Application Scenarios for 4-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Requiring a Defined Donor–Acceptor H-Bond Motif

In fragment-based drug discovery campaigns targeting proteins with hinge-region or donor–acceptor binding pockets (e.g., kinases, bromodomains), the imidazolone core provides a bidentate hydrogen-bonding motif (N–H donor + C=O acceptor) that is absent in the 1H-imidazole isostere [1]. The para-benzonitrile appendage additionally offers a linearly oriented nitrile group for occupancy of a remote sub-pocket or for use as an infrared probe of local electric fields in biophysical binding assays [2].

Medicinal Chemistry SAR Exploration Requiring Regioisomerically Pure para-Substituted Scaffolds

Programs exploring the SAR of imidazolone-based inhibitors or probes require regioisomerically defined starting materials. The para-substitution of the target compound (CAS 1197629-00-7) eliminates ambiguity arising from meta- or ortho-substituted contaminants (e.g., CAS 1197714-21-8 or 1197714-22-9), which would otherwise confound potency and selectivity readouts [1]. A supplied purity of ≥95% [2] ensures that regioisomeric impurities do not exceed 5%, acceptable for primary screening but requiring orthogonal confirmation (HPLC-MS, ¹H NMR) for quantitative SAR studies.

High-Throughput Screening Library Procurement Where Solid-State Stability Is a Gating Criterion

Compound management facilities selecting building blocks for long-term HTS library storage prioritize solid compounds with melting points exceeding 150 °C to minimize evaporative loss and degradation [1]. With a melting point of 230–232 °C [2] and a modest logP of 1.94 that avoids excessive lipophilicity-driven aggregation, this scaffold meets or exceeds standard HTS library inclusion criteria, reducing downstream false-positive and false-negative rates attributable to compound instability.

Computational Chemistry and Molecular Modeling Studies Requiring Experimentally Validated Physicochemical Parameters

Computational chemists constructing QSAR or machine-learning models for imidazolone-containing compound series benefit from the experimentally determined melting point (230–232 °C) and vendor-certified purity (≥95%) as calibration points [1]. The well-defined para-geometry eliminates conformational ambiguity in docking studies, enabling more reliable pose prediction when the scaffold is docked into a target binding site [2].

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